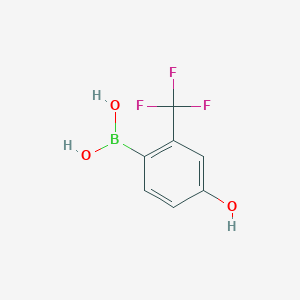

4-Hydroxy-2-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-hydroxy-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c9-7(10,11)5-3-4(12)1-2-6(5)8(13)14/h1-3,12-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKOVSRFDDLIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660502 | |

| Record name | [4-Hydroxy-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943918-05-6 | |

| Record name | [4-Hydroxy-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-2-(trifluoromethyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the synthetic pathway, experimental protocols, and underlying chemical principles. Emphasis is placed on a robust and reproducible three-step synthetic sequence commencing from the readily available precursor, 4-bromo-3-(trifluoromethyl)phenol. This guide elucidates the critical aspects of hydroxyl group protection, lithium-halogen exchange for borylation, and final deprotection to yield the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and safety considerations, ensuring a self-validating and scientifically rigorous presentation.

Introduction: The Significance of this compound

This compound (CAS No. 943918-05-6) is a key synthetic intermediate whose structural motifs—a hydroxyl-substituted phenyl ring, a boronic acid moiety, and a trifluoromethyl group—confer unique properties that are highly sought after in modern drug discovery and materials science.[1] The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the efficient formation of carbon-carbon bonds. This reaction is instrumental in the construction of complex molecular scaffolds for novel therapeutic agents.

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The phenolic hydroxyl group provides a handle for further functionalization or can participate in crucial hydrogen bonding interactions with biological targets. Consequently, this compound serves as a versatile building block for the synthesis of a wide array of bioactive molecules and advanced materials.

This guide will detail a reliable and scalable synthetic route to this important compound, focusing on practical experimental procedures and the chemical principles that govern each transformation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points to a strategy involving the formation of the carbon-boron bond on a pre-functionalized aromatic ring. The presence of a reactive phenolic hydroxyl group necessitates a protection strategy to prevent interference with the organometallic intermediates required for borylation.

A plausible and efficient synthetic pathway is a three-step sequence:

-

Protection: The hydroxyl group of a suitable starting material, 4-bromo-3-(trifluoromethyl)phenol, is protected to prevent its acidic proton from interfering with subsequent organolithium formation. The methoxymethyl (MOM) ether is an excellent choice for this purpose due to its ease of installation and selective removal under acidic conditions.[2]

-

Borylation: The carbon-boron bond is introduced via a lithium-halogen exchange reaction on the protected bromophenol, followed by quenching the resulting aryllithium species with a trialkyl borate ester.

-

Deprotection: The protecting group is removed to unveil the hydroxyl functionality, yielding the final product.

This strategic approach is outlined in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Protection of 4-Bromo-3-(trifluoromethyl)phenol as a Methoxymethyl (MOM) Ether

Causality behind Experimental Choices: The acidic proton of the phenolic hydroxyl group would quench the organolithium intermediate in the subsequent borylation step. Therefore, protection is essential. The methoxymethyl (MOM) group is chosen for its stability to the strongly basic conditions of the lithium-halogen exchange and its relatively mild cleavage conditions, which are orthogonal to the other functional groups present in the molecule.[2] N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that facilitates the reaction without competing with the phenoxide as a nucleophile.

Experimental Protocol:

-

To a stirred solution of 4-bromo-3-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Caution: Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene as a colorless oil.

Mechanism of Protection:

Caption: Mechanism of MOM protection of the phenolic hydroxyl group.

Step 2: Borylation via Lithium-Halogen Exchange

Causality behind Experimental Choices: Lithium-halogen exchange is a highly efficient method for the preparation of aryllithium species from aryl bromides. n-Butyllithium is a common and effective reagent for this transformation. The reaction is performed at low temperatures (-78 °C) to prevent side reactions of the highly reactive aryllithium intermediate. Triisopropyl borate is used as the boron source; its bulky isopropyl groups can help to minimize the formation of over-borylated byproducts. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Experimental Protocol:

-

Dissolve the MOM-protected 1-bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically a 1.6 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF (0.5 M). Cool this solution to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Acidify the mixture to approximately pH 2 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(methoxymethoxy)-2-(trifluoromethyl)phenylboronic acid, which can be used in the next step without further purification or purified by crystallization if necessary.

Step 3: Deprotection of the MOM Ether

Causality behind Experimental Choices: The MOM ether is an acetal and is readily cleaved under acidic conditions. A solution of hydrochloric acid in a protic solvent like methanol or ethanol is a standard and effective method for this deprotection. The reaction is typically carried out at room temperature or with gentle heating to ensure complete conversion.

Experimental Protocol:

-

Dissolve the crude 4-(methoxymethoxy)-2-(trifluoromethyl)phenylboronic acid (1.0 eq) in a mixture of methanol and 1 M hydrochloric acid (e.g., a 3:1 v/v mixture).

-

Stir the solution at room temperature for 4-6 hours, or until TLC or LC-MS analysis confirms the complete disappearance of the starting material.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water) or by flash column chromatography on silica gel to yield this compound as a solid.

Data Presentation and Characterization

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | MOM Protection | 4-Bromo-3-(trifluoromethyl)phenol | 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene | 85-95 |

| 2 | Borylation | 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene | 4-(Methoxymethoxy)-2-(trifluoromethyl)phenylboronic Acid | 70-85 |

| 3 | Deprotection | 4-(Methoxymethoxy)-2-(trifluoromethyl)phenylboronic Acid | This compound | 80-90 |

Characterization Data for this compound:

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 145-148 °C.[1]

-

Molecular Formula: C₇H₆BF₃O₃

-

Molecular Weight: 205.93 g/mol

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.0 (s, 1H, Ar-OH), ~8.2 (s, 2H, B(OH)₂), ~7.5 (d, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H). (Note: Exact chemical shifts may vary slightly).

-

¹⁹F NMR (376 MHz, DMSO-d₆): δ (ppm) ~ -60.

-

¹³C NMR (100 MHz, DMSO-d₆): Characteristic signals for the aromatic carbons and the trifluoromethyl carbon.

-

Mass Spectrometry (ESI-): m/z calculated for C₇H₅BF₃O₃⁻: 205.03; found ~204.02 [M-H]⁻.

Safety and Handling

-

4-bromo-3-(trifluoromethyl)phenol: Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chloromethyl methyl ether (MOM-Cl): Carcinogen. Handle only in a well-ventilated chemical fume hood with appropriate engineering controls and PPE.

-

n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Solutions in hexanes are flammable.

-

Triisopropyl borate: Flammable liquid.

-

Hydrochloric acid: Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The three-step synthesis of this compound from 4-bromo-3-(trifluoromethyl)phenol presented in this guide offers a reliable and scalable route to this valuable synthetic intermediate. The strategy of hydroxyl protection, lithium-halogen exchange mediated borylation, and subsequent deprotection is a robust and well-precedented approach in organic synthesis. The detailed experimental protocols and mechanistic discussions provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this compound with high purity and in good yield. The versatility of this compound as a building block in Suzuki-Miyaura cross-coupling and other transformations underscores its importance in the ongoing quest for novel pharmaceuticals and advanced materials.

References

-

ChemBK. This compound. [Link]

- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.

-

Wikipedia. Methoxymethyl ether. [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid

Introduction: A Multifaceted Building Block in Modern Chemistry

4-Hydroxy-2-(trifluoromethyl)phenylboronic acid is a specialized organic compound that has emerged as a pivotal reagent in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional nature—featuring a boronic acid group, a hydroxyl group, and an electron-withdrawing trifluoromethyl (-CF3) group on a phenyl ring—renders it an exceptionally versatile building block for creating complex molecular architectures.[2]

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2] The trifluoromethyl group is a highly sought-after functional group in drug discovery, known to enhance critical pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[2] Concurrently, the hydroxyl group offers a reactive site for further derivatization or can modulate the electronic properties and solubility of the parent molecule. This guide provides an in-depth examination of its properties, reactivity, and application, tailored for researchers and professionals in drug development.

Core Physicochemical and Structural Properties

The strategic placement of the functional groups on the phenyl ring dictates the compound's unique reactivity and physical characteristics. The electron-withdrawing -CF3 group significantly influences the acidity and reactivity of the boronic acid.[3] However, the ortho position of this bulky substituent relative to the boronic acid introduces steric hindrance, which can decrease the Lewis acidity by sterically inhibiting the formation of the tetrahedral boronate ion.[3][4][5] This interplay between electronic and steric effects is a critical consideration for reaction optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BF₃O₃ | [6][7] |

| Molecular Weight | 205.93 g/mol | [7] |

| Appearance | Colorless to slightly yellow crystal | [1] |

| Melting Point | 145-148 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, dichloromethane) | [1] |

| SMILES | OB(O)C1=C(C=C(O)C=C1)C(F)(F)F | [7] |

| InChI Key | MHKOVSRFDDLIFU-UHFFFAOYSA-N | [6][7] |

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This reaction is a robust and widely used method for forming biaryl structures, which are prevalent in pharmaceuticals and functional materials.[8]

The Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling reaction hinges on several key steps, each influenced by the nature of the boronic acid.

-

Activation of the Boronic Acid: The reaction is initiated by the activation of the boronic acid with a base.[9] This step forms a more nucleophilic boronate species, which is essential for the subsequent transmetalation step. The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is critical and must be strong enough to activate the boronic acid without promoting undesired side reactions like protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom.

-

The Catalytic Cycle: The core of the reaction is a palladium-based catalytic cycle. The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, crucially, the phosphine ligand (e.g., SPhos, XPhos) is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the aryl halide to the Pd(0) center and to promote the final reductive elimination step, especially when dealing with sterically hindered or electronically challenging substrates.[10]

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical role of the base in activating the boronic acid for transmetalation.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol

The following protocol is a representative, self-validating system for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

SPhos (Buchwald ligand) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Toluene, degassed

-

Water, degassed

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware and purification supplies (silica gel, solvents)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk tube, add this compound, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed toluene and degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 (toluene:water).[10]

-

Reaction: Place the sealed tube in a preheated oil bath and stir the reaction mixture vigorously at 80-100 °C.

-

Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the final biaryl product.

The workflow for this process can be visualized as follows:

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care in accordance with good industrial hygiene and safety practices.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12][13]

-

Handling: Avoid breathing dust, fumes, or vapors.[11][13] Use only in a well-ventilated area, such as a chemical fume hood.[11][13] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

In case of contact: If skin contact occurs, wash off immediately with plenty of soap and water.[11] If inhaled, move to fresh air.[14] In case of eye contact, rinse cautiously with water for several minutes.[11] Seek medical attention if irritation persists.[11]

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides chemists with a powerful tool for the synthesis of novel compounds with tailored properties. The interplay of its steric and electronic features requires a nuanced understanding for optimal application, particularly in the context of the Suzuki-Miyaura reaction. By leveraging the principles and protocols outlined in this guide, researchers in drug discovery and materials science can effectively harness the synthetic potential of this valuable building block to drive innovation in their respective fields.

References

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - Semantic Scholar. (2021-04-01). Semantic Scholar. [Link]

-

This compound - ChemBK. (2024-04-09). ChemBK. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC - NIH. (2021-04-01). National Center for Biotechnology Information. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

Structures and properties of trifluoromethylphenylboronic acids | Request PDF. ResearchGate. [Link]

-

The Role of Trifluoromethyl Phenyl Boronic Acids in Material Science. (2025-10-10). Dakota Organics. [Link]

-

Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Autech Industry Co., Limited. [Link]

-

4-(TRIFLUROMETHOXY) PHENYL BORONIC ACID CAS No 139301-27-2 - Safety Data Sheet. Loba Chemie. [Link]

-

This compound (C7H6BF3O3) - PubChemLite. PubChem. [Link]

-

Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. ChemRxiv. [Link]

-

b-[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid CAS: 182344-16-7 - Chemcasts. Chemcasts. [Link]

-

STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. (2018-08-01). ResearchGate. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C7H6BF3O3) [pubchemlite.lcsb.uni.lu]

- 7. This compound [chemdict.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Technical Guide to 4-Hydroxy-2-(trifluoromethyl)phenylboronic Acid

Abstract

This technical guide provides an in-depth exploration of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry and organic synthesis. We will dissect its unique structural attributes, detailing how the interplay between the hydroxyl, trifluoromethyl, and boronic acid functional groups dictates its reactivity and utility. This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's physicochemical properties, a validated laboratory-scale synthesis protocol, and a detailed methodology for its application in the strategically important Suzuki-Miyaura cross-coupling reaction. By grounding theoretical principles in practical, field-tested protocols, this guide aims to empower scientists to leverage this versatile reagent for the efficient construction of complex molecular architectures.

Introduction: Strategic Importance in Molecular Design

This compound, with CAS Number 943918-05-6, is a specialized arylboronic acid that has garnered significant interest in the pharmaceutical and material science sectors.[1] Its value lies in the specific arrangement of its functional groups on the phenyl ring. The trifluoromethyl (CF₃) group, a powerful electron-withdrawing moiety, significantly influences the electronic properties of the molecule. It is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Positioned ortho to the boronic acid, the CF₃ group also imparts unique steric and electronic effects that can modulate reactivity in cross-coupling reactions.

Conversely, the hydroxyl (-OH) group at the para position is an electron-donating group. This electronic opposition creates a "push-pull" system that can be strategically exploited. Furthermore, the phenolic hydroxyl group provides a handle for further functionalization or can act as a critical hydrogen bond donor in ligand-receptor interactions. It is this precise combination of features that makes this compound an invaluable reagent for introducing a highly sought-after phenyl motif into target molecules, particularly in the synthesis of kinase inhibitors and other complex therapeutic agents.[3][4]

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 943918-05-6 | [1][5] |

| Molecular Formula | C₇H₆BF₃O₃ | [5][6][7] |

| Molecular Weight | 205.93 g/mol | [5][7] |

| Appearance | White to off-white or slightly yellow crystalline powder | [3] |

| Melting Point | 145-148 °C | [3] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, DCM) | [3] |

| SMILES | OB(O)C1=C(C=C(O)C=C1)C(F)(F)F | [6][7] |

| InChI Key | MHKOVSRFDDLIFU-UHFFFAOYSA-N | [6][7] |

Note: Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), especially upon heating or under dehydrating conditions. This can affect the observed molecular weight and melting point. It is standard practice to use the material as supplied, as the boroxine readily converts back to the monomeric boronic acid under typical reaction conditions (e.g., in the presence of a base and water).

Synthesis and Characterization

While commercially available from numerous suppliers, understanding the synthesis of this reagent is crucial for assessing purity and troubleshooting. A common laboratory-scale approach involves directed ortho-metalation.

Synthetic Strategy Overview

The synthesis typically begins with a protected 3-(trifluoromethyl)phenol. The protecting group (e.g., methoxymethyl ether, MOM) serves to mask the acidic phenolic proton, which would otherwise interfere with the subsequent lithiation step. The protected phenol is then treated with a strong base, such as n-butyllithium, which selectively removes the proton ortho to the trifluoromethyl group due to the directing effect of both the MOM ether and the CF₃ group. The resulting aryllithium species is then quenched with a trialkyl borate (e.g., triisopropyl borate) to form the boronate ester. Finally, acidic hydrolysis removes both the protecting group and the ester groups to yield the target boronic acid.

Sources

- 1. This compound (CAS No. 943918-05-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. capotchem.com [capotchem.com]

- 6. PubChemLite - this compound (C7H6BF3O3) [pubchemlite.lcsb.uni.lu]

- 7. This compound [chemdict.com]

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid

This compound is a bifunctional organic compound of increasing interest in the fields of drug discovery and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of pharmaceutical candidates. The phenolic hydroxyl group offers an additional site for chemical modification.

A precise understanding of the spectroscopic signature of this molecule is crucial for identity confirmation, purity assessment, and for predicting its reactivity and interactions in complex chemical systems. This guide serves as a detailed reference for researchers working with this and structurally related compounds.

Molecular Structure and Physicochemical Properties

-

Chemical Name: this compound

-

Molecular Weight: 205.93 g/mol [3]

-

Appearance: Expected to be a colorless to slightly yellow crystalline solid.[1]

-

Solubility: Likely soluble in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).[1]

The strategic placement of the electron-withdrawing trifluoromethyl group ortho to the boronic acid and the electron-donating hydroxyl group para to the boronic acid creates a unique electronic environment that influences its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. A comprehensive NMR analysis would involve ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale: The choice of solvent is critical for obtaining high-quality NMR spectra of boronic acids. Deuterated polar aprotic solvents like DMSO-d₆ or acetone-d₆ are generally preferred due to their good solubilizing power for boronic acids. It is important to use anhydrous solvents, as the presence of water can lead to the formation of boroxines (cyclic anhydrides), which can complicate the spectra.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of anhydrous deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube securely to prevent atmospheric moisture contamination.

-

-

Instrument Setup and Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire standard ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

-

For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) should be performed.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the exchangeable protons of the hydroxyl and boronic acid groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 11.0 | Broad Singlet | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is concentration and solvent dependent. |

| ~8.0 - 9.0 | Broad Singlet | 2H | B(OH )₂ | The boronic acid protons are also acidic and exchangeable. Their signal is often broad. |

| ~7.6 - 7.8 | Doublet | 1H | Ar-H (ortho to -B(OH)₂) | This proton is deshielded by the adjacent boronic acid group. |

| ~7.0 - 7.2 | Doublet of Doublets | 1H | Ar-H (ortho to -OH) | This proton is influenced by both the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl group. |

| ~6.8 - 7.0 | Doublet | 1H | Ar-H (ortho to -CF₃) | This proton is deshielded by the trifluoromethyl group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C -OH | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~135 | C -B(OH)₂ | The carbon bearing the boronic acid group is typically observed in this region. |

| ~130 | C -CF₃ | The carbon attached to the trifluoromethyl group will be a quartet due to coupling with the fluorine atoms. |

| ~120-130 | Aromatic C -H | The chemical shifts of the other aromatic carbons will be influenced by the substituents. |

| ~115 | Aromatic C -H | |

| ~110 | Aromatic C -H |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -65 | Singlet | -CF ₃ | The chemical shift of the trifluoromethyl group is characteristic. It may show long-range coupling to the aromatic protons. |

Predicted ¹¹B NMR Spectrum

¹¹B NMR provides direct information about the boron atom.

| Predicted Chemical Shift (δ, ppm) | Linewidth | Assignment | Rationale |

| ~ +28 to +33 | Broad | B (OH)₂ | The chemical shift is characteristic of a trigonal planar boronic acid. The broadness is due to the quadrupolar nature of the boron nucleus. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Solid-State IR Spectroscopy

Rationale: For solid samples, preparing a KBr pellet or a Nujol mull are common techniques. The choice depends on the desired spectral window and potential for interaction with the matrix.

Step-by-Step Protocol (KBr Pellet):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

-

Pellet Formation:

-

Apply pressure to the press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for solid-state IR analysis of this compound.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3600-3200 | Broad, Strong | O-H stretch | Phenolic -OH and B(OH)₂ |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 1610, 1500 | Medium | C=C stretch | Aromatic ring |

| 1450-1350 | Strong | B-O stretch | Boronic acid |

| 1350-1150 | Strong | C-F stretch | Trifluoromethyl group |

| 1250-1000 | Strong | C-O stretch | Phenolic C-O |

| 900-675 | Strong | C-H bend | Aromatic out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.

Experimental Protocol: ESI-MS

Rationale: ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds like boronic acids, minimizing fragmentation and preserving the molecular ion.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup and Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Diagram: ESI-MS Experimental Workflow

Caption: Workflow for ESI-MS analysis of this compound.

Predicted Mass-to-Charge Ratios (m/z)

The following m/z values are predicted for various adducts and ions in ESI-MS.[4]

| Ion/Adduct | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 207.04349 | Positive |

| [M+Na]⁺ | 229.02543 | Positive |

| [M+K]⁺ | 244.99937 | Positive |

| [M-H]⁻ | 205.02893 | Negative |

| [M+HCOO]⁻ | 251.03441 | Negative |

Conclusion

References

-

Arctom Scientific. (n.d.). (4-Hydroxy-2-(trifluoromethyl)phenyl)boronic acid. Retrieved from [Link]

-

ChemicalRegister. (n.d.). This compound (CAS No. 943918-05-6) Suppliers. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6BF3O3). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxy-2-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document delves into the theoretical principles governing the spectral features of this molecule, offering a predicted spectrum based on the analysis of analogous compounds. It further outlines a detailed experimental protocol for acquiring a high-resolution ¹H NMR spectrum. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted phenylboronic acids.

Introduction: The Significance of this compound

This compound is a versatile organic compound featuring a phenylboronic acid moiety substituted with both a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group.[1] This unique combination of functional groups makes it a valuable reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] The trifluoromethyl group, with its strong electron-withdrawing nature, can significantly influence the electronic properties and biological activity of target molecules.[2] The hydroxyl group, on the other hand, can act as a hydrogen bond donor and a site for further functionalization.

Given its importance, unambiguous structural characterization is paramount. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, including the number of different types of protons, their chemical environments, and their spatial relationships. This guide will provide a detailed interpretation of the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The electron-withdrawing trifluoromethyl group (-CF₃) will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the electron-donating hydroxyl group (-OH) will shield adjacent protons, shifting their signals to a lower chemical shift (upfield).

Based on these principles and data from analogous compounds such as (trifluoromethoxy)phenylboronic acids and 3,5-bis(trifluoromethyl)phenylboronic acid, the following spectral assignments are predicted.[2][3]

Predicted Proton Assignments and Rationale:

-

H-6: This proton is ortho to the boronic acid group and meta to the trifluoromethyl group. It is expected to be a doublet due to coupling with H-5. Its chemical shift will be influenced by both the boronic acid and the trifluoromethyl group, likely appearing in the range of 7.6-7.8 ppm .

-

H-5: This proton is meta to both the boronic acid and the hydroxyl group, and ortho to the trifluoromethyl group. Due to the strong deshielding effect of the adjacent -CF₃ group, this proton is expected to be the most downfield of the aromatic protons. It will likely appear as a doublet of doublets due to coupling with H-6 and H-3, in the range of 7.2-7.4 ppm .

-

H-3: This proton is ortho to the hydroxyl group and meta to the trifluoromethyl group. The shielding effect of the hydroxyl group will cause this proton to have the lowest chemical shift among the aromatic protons. It is expected to be a doublet due to coupling with H-5, appearing in the range of 6.9-7.1 ppm .

-

-OH Proton: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature. It is expected to be a broad singlet and could appear over a wide range, typically between 5.0 and 10.0 ppm .

-

-B(OH)₂ Protons: The protons of the boronic acid group are also exchangeable and will likely appear as a broad singlet. Their chemical shift is also variable and can be influenced by the presence of water in the solvent.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

}

Figure 1. Molecular structure of this compound with proton numbering.

Tabulated Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 7.6 - 7.8 | Doublet (d) | JH6-H5 = ~8.0 Hz |

| H-5 | 7.2 - 7.4 | Doublet of Doublets (dd) | JH5-H6 = ~8.0 Hz, JH5-H3 = ~2.5 Hz |

| H-3 | 6.9 - 7.1 | Doublet (d) | JH3-H5 = ~2.5 Hz |

| -OH | 5.0 - 10.0 | Broad Singlet (br s) | - |

| -B(OH)₂ | Variable | Broad Singlet (br s) | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆)

-

NMR tube (5 mm diameter)

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

-

Internal standard (e.g., Tetramethylsilane - TMS, if not provided by the solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for boronic acids due to its ability to dissolve polar compounds and its high boiling point.

-

Vortex or gently shake the vial to ensure complete dissolution.

-

Transfer the solution to a clean NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons (typically 1-2 seconds is sufficient for a qualitative spectrum).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline correct the spectrum to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2. Workflow for acquiring the ¹H NMR spectrum.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR spectrum of this compound, a compound of significant interest in synthetic and medicinal chemistry. By understanding the fundamental principles of NMR and leveraging data from analogous structures, a reliable interpretation of the spectrum can be achieved. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data, which is essential for the unambiguous characterization of this and other related molecules. This guide serves as a practical resource for scientists and researchers, facilitating their work in the design, synthesis, and analysis of novel chemical entities.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

- Saeed, A., et al. (2015). SPECTRAL ANALYSIS AND DFT STUDY ON 3,5- BIS(TRIFLUOROMETHYL) PHENYLBORONIC ACID. International Journal of Latest Trends in Engineering and Technology, 5(4), 2278-621X.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A-Z Technical Guide to 13C NMR Analysis of Substituted Phenylboronic Acids

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of substituted phenylboronic acids. This document moves beyond a simple recitation of protocols to explain the underlying causality of experimental choices, ensuring a robust and self-validating approach to analysis.

Introduction: The Pivotal Role of Phenylboronic Acids and the Need for Rigorous Characterization

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, most notably as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends to diverse fields, including medicinal chemistry, materials science, and chemical sensing. The reactivity and efficacy of these compounds are exquisitely sensitive to their substitution pattern, purity, and stability. Consequently, their thorough characterization is not merely a procedural formality but a critical determinant of experimental success.

Among the arsenal of analytical techniques, 13C NMR spectroscopy offers an unparalleled window into the molecular framework of these compounds. It provides detailed information on the carbon skeleton, enabling unambiguous structure elucidation, assessment of purity, and insights into the electronic environment of each carbon atom.[1]

Foundational Principles of 13C NMR Spectroscopy in the Context of Phenylboronic Acids

13C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope. While ¹³C has a low natural abundance (~1.1%), modern NMR spectrometers can readily acquire high-quality spectra.[3] The key parameters derived from a 13C NMR spectrum are the chemical shift (δ), which indicates the electronic environment of a carbon nucleus, and coupling constants (J), which provide information about connectivity.

A defining feature in the 13C NMR spectra of phenylboronic acids is the signal corresponding to the carbon atom directly attached to the boron atom (C-B). This ipso-carbon experiences unique electronic effects that influence its chemical shift. Boron's electronegativity (2.04 on the Pauling scale) is lower than that of carbon (2.55), which might suggest an upfield shift. However, the two oxygen atoms of the boronic acid group exert an inductive electron-withdrawing effect, leading to a deshielding of the ipso-carbon.[4]

Furthermore, the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins > 1/2) can lead to broadening of the attached carbon's signal due to rapid relaxation. This can sometimes make the ipso-carbon signal difficult to detect or appear as a broad, low-intensity peak.[5]

The Influence of Substituents on 13C NMR Chemical Shifts

The electronic nature of substituents on the phenyl ring significantly modulates the 13C NMR chemical shifts of all aromatic carbons. These substituent-induced chemical shifts (SCS) are additive and can be predicted with reasonable accuracy.[6]

-

Electron-donating groups (EDGs) , such as alkoxy (-OR) or amino (-NR₂) groups, increase electron density in the aromatic ring, particularly at the ortho and para positions. This increased shielding results in an upfield shift (lower δ values) for these carbons.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, decrease electron density in the ring, leading to deshielding and a downfield shift (higher δ values) for the ortho and para carbons.[7]

The following table summarizes the expected trends in 13C chemical shifts for a monosubstituted phenylboronic acid.

| Carbon Position | Electron-Donating Group (e.g., -OCH₃) | Electron-Withdrawing Group (e.g., -NO₂) |

| ipso | Downfield shift | Upfield shift |

| ortho | Upfield shift | Downfield shift |

| meta | Minor downfield shift | Minor upfield shift |

| para | Upfield shift | Downfield shift |

Practical Considerations and Experimental Protocols

Sample Preparation: A Foundation for High-Quality Data

The quality of the NMR sample is paramount for obtaining a high-resolution and informative spectrum.

Step-by-Step Protocol for Sample Preparation:

-

Solubility Test: Before using expensive deuterated solvents, test the solubility of the phenylboronic acid in the corresponding non-deuterated solvent in a small vial.[3][8]

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice, but its slightly acidic nature can sometimes cause decomposition of sensitive compounds.[9] Acetone-d₆, DMSO-d₆, and methanol-d₄ are viable alternatives.

-

Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg in 0.5-0.7 mL of solvent is generally recommended.[8] Higher concentrations can lead to viscosity-induced line broadening.

-

Filtration: It is crucial to filter the sample solution into the NMR tube to remove any particulate matter, which can degrade the magnetic field homogeneity and result in broad spectral lines. A Pasteur pipette with a small plug of glass wool is an effective filter.[10]

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube rated for the spectrometer's magnetic field strength.[9]

The Challenge of Boroxines: An Equilibrium to Consider

A common feature in the chemistry of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[11] This is a reversible equilibrium that can be influenced by the solvent, concentration, and presence of water.[12]

The formation of boroxines can complicate the 13C NMR spectrum, as it introduces a new set of signals corresponding to the boroxine structure. The signals for the aromatic carbons in the boroxine will be slightly different from those of the monomeric boronic acid. In some cases, an equilibrium mixture may be observed, leading to a more complex spectrum.[13][14] It is important to be aware of this possibility when interpreting the spectra of phenylboronic acids, especially for samples that have been stored for extended periods or in non-anhydrous solvents.

Data Interpretation: A Case Study of Phenylboronic Acid

The 13C NMR spectrum of unsubstituted phenylboronic acid serves as a fundamental reference. The approximate chemical shifts are provided in the table below.

| Carbon | Chemical Shift (δ, ppm) |

| C-B (ipso) | ~135 |

| C-ortho | ~134 |

| C-meta | ~128 |

| C-para | ~130 |

Note: The signal for the ipso-carbon can be broad and may not always be readily observed.[5]

Advanced NMR Techniques

For more complex substituted phenylboronic acids or for samples containing impurities, advanced NMR techniques can provide invaluable information.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates proton and carbon signals that are directly bonded, aiding in the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over two or three bonds, which is particularly useful for assigning quaternary carbons and elucidating the overall connectivity of the molecule.

Conclusion

13C NMR spectroscopy is an indispensable tool for the comprehensive analysis of substituted phenylboronic acids. A thorough understanding of the fundamental principles, the influence of substituents, and potential complications such as boroxine formation is essential for accurate data interpretation. By following robust experimental protocols and leveraging advanced NMR techniques when necessary, researchers can confidently characterize these vital synthetic building blocks, ensuring the integrity and success of their scientific endeavors.

References

- NMR sample preparation. (n.d.).

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

- Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. (n.d.). The Royal Society of Chemistry.

-

13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. (n.d.). ResearchGate. Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences, 118(9). [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

- NMR Sample Preparation. (n.d.).

-

Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). UCL. Retrieved from [Link]

- Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (n.d.). The Royal Society of Chemistry.

- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). Raines Lab.

-

1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (n.d.). ResearchGate. Retrieved from [Link]

-

13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and... (n.d.). ResearchGate. Retrieved from [Link]

-

Preparing an NMR sample. (n.d.). University of York. Retrieved from [Link]

- Sample Preparation and Positioning. (n.d.). NMR.

-

1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. (n.d.). J-Stage. Retrieved from [Link]

-

Effect of boron groups on 13C NMR chemical shift. (2014, February 5). Reddit. [Link]

-

13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

The Boroxine–Boronic Acid Equilibrium. (2025). Journal of the American Chemical Society. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved from [Link]

-

Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. [Link]

- Investigation of Diazaborolidines and Boroxine-amine Adducts through Computational and Synthetic Methods. (n.d.).

-

The α-substituent effect of alkyl groups in the 13C NMR and IR data of some aliphatic nitriles. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. azom.com [azom.com]

- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 4. reddit.com [reddit.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sites.uclouvain.be [sites.uclouvain.be]

- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. shsu-ir.tdl.org [shsu-ir.tdl.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Discovery and Application of Fluorinated Arylboronic Acids

Foreword: The Strategic Imperative of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, few elements have had as profound an impact as fluorine. Its introduction into organic scaffolds is not a mere substitution but a strategic transformation, capable of modulating a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] The carbon-fluorine bond is the strongest in organic chemistry, offering a bulwark against metabolic degradation.[4] Parallel to the rise of organofluorine chemistry has been the ascent of organoboron compounds, particularly arylboronic acids, as indispensable tools for carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura coupling.[5][6]

This guide delves into the convergence of these two powerful fields: the discovery, synthesis, and application of fluorinated arylboronic acids. These reagents are not simply fluorinated analogues of their hydrocarbon counterparts; they are precision tools that have unlocked new chemical space and enabled the synthesis of complex molecules that were previously inaccessible. We will explore the foundational discoveries, dissect the synthetic challenges and modern solutions, and illustrate the mechanistic nuances that researchers must master to leverage these remarkable building blocks effectively.

Genesis: Overcoming the Initial Synthetic Hurdles

The journey to accessible fluorinated arylboronic acids was paved with significant challenges. The primary obstacle stemmed from the inherent electronic properties of highly fluorinated aromatic rings.

1.1. The Protodeboronation Problem

The electron-withdrawing nature of fluorine atoms increases the acidity of the boronic acid moiety.[7] This heightened electrophilicity makes the boron center highly susceptible to nucleophilic attack, particularly by hydroxide ions under the basic conditions often required for cross-coupling reactions. This can lead to a facile cleavage of the C–B bond, a process known as protodeboronation, which generates the corresponding fluoroarene as an undesired byproduct.[8][9] This instability is especially pronounced in polyfluorinated systems and for isomers with fluorine in the ortho position.[9] Early synthetic attempts using traditional methods, such as the reaction of a fluorinated aryl organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, often suffered from low yields and purification difficulties due to this instability.

1.2. Foundational Synthetic Strategies

Despite these challenges, foundational methods laid the groundwork for the field. The most common early approach involved a two-step process:

-

Generation of a Fluorinated Aryl Nucleophile: Typically achieved through halogen-metal exchange of a fluorinated aryl bromide or iodide at low temperatures (e.g., -78 °C) to form the corresponding organolithium or Grignard reagent.

-

Quenching with an Electrophilic Boron Source: The highly reactive organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired fluorinated arylboronic acid.

While effective for some substrates, this pathway's functional group tolerance is limited, and the cryogenic conditions are not always scalable.

A Paradigm Shift: Modern Catalytic Methodologies

The last two decades have witnessed a revolution in the synthesis of fluorinated arylboronates, driven by the development of powerful transition-metal-catalyzed reactions. These methods offer superior functional group tolerance, milder reaction conditions, and novel pathways for creating these valuable reagents.

2.1. Catalytic C–H Borylation of Fluoroarenes

Perhaps the most elegant and atom-economical approach is the direct borylation of a C–H bond on a fluorinated arene. Iridium-catalyzed C–H borylation has emerged as a particularly powerful tool. Using catalysts like [Ir(cod)OMe]₂ with bipyridine-based ligands, chemists can now directly and often regioselectively convert a C–H bond on a fluoroarene into a C–Bpin bond (where Bpin is the pinacol boronate ester).[10] Boronate esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids, making them ideal intermediates.[7]

2.2. Catalytic C–F Borylation: A Counterintuitive Breakthrough

More recently, methods have been developed to catalytically convert a C–F bond—the strongest single bond to carbon—into a C–B bond. This transformation is significant as it allows for the use of readily available polyfluorinated arenes as starting materials. Nickel-catalyzed systems, often employing N-heterocyclic carbene (NHC) ligands, have proven effective for the selective monodefluoroborylation of polyfluoroarenes.[10] This process involves the oxidative addition of the C–F bond to a low-valent nickel center, followed by a boryl transfer.[10]

2.3. Direct Fluorination of Arylboronic Acids

An alternative strategy is to introduce the fluorine atom at a late stage onto a pre-existing arylboronic acid. This is particularly valuable for synthesizing radiolabeled compounds for Positron Emission Tomography (PET).

-

Electrophilic Fluorination: Reagents like acetyl hypofluorite (AcOF), generated in-situ from diluted fluorine gas, can efficiently fluorinate electron-rich arylboronic acids via an ipso-substitution mechanism.[11]

-

Transition-Metal-Mediated Fluorination: Palladium and copper complexes have been developed to mediate the nucleophilic fluorination of arylboronic acids and their derivatives.[12][13] These methods are crucial for the synthesis of ¹⁸F-labeled PET tracers, as they allow for the incorporation of [¹⁸F]fluoride under mild conditions with high functional group tolerance.[12]

Summary of Key Synthetic Methods

| Method | Precursor | Key Reagents | Advantages | Limitations |

| Organometallic | Fluoroaryl-X (Br, I) | n-BuLi or Mg, B(OR)₃ | Well-established | Low temp, poor FG tolerance |

| C–H Borylation | Fluoroarene | [Ir] or [Pt] catalyst, B₂pin₂ | Atom-economical, high FG tolerance | Regioselectivity can be an issue |

| C–F Borylation | Polyfluoroarene | [Ni] catalyst, B₂pin₂, base | Utilizes abundant starting materials | Limited to specific substrates |

| Pd-Mediated Fluorination | Arylboronic Acid | Pd-catalyst, F⁻ source (e.g., AgF) | Late-stage fluorination, good scope | Requires stoichiometric oxidant |

| Cu-Mediated Fluorination | Arylboronic Acid | Cu-catalyst, F⁻ source (e.g., KF) | Excellent for PET ([¹⁸F]F⁻) | High temperatures may be needed |

The Suzuki-Miyaura Coupling: Mechanism and Best Practices

The primary application of fluorinated arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. While the fundamental catalytic cycle remains the same, the electronic nature of the fluorinated partner necessitates specific considerations.

3.1. The Catalytic Cycle

The reaction proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is the crucial step where the fluorinated arylboronic acid participates. It requires activation by a base to form a more nucleophilic "ate" complex (e.g., [ArFB(OH)₃]⁻).[5][6]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C–C bond and regenerating the Pd(0) catalyst.

// Invisible nodes for cycle layout subgraph { rank=same; pd0; pd_complex; } subgraph { rank=same; reductive_elim; transmetal; }

// Position labels oxidative_add -> pd_complex [label=""]; pd_complex -> pd_complex2 [label=""]; pd_complex2 -> pd0 [label=""]; pd0 -> pd_complex [label=""];

// Connect the cycle pd0 -> pd_complex [label=""]; pd_complex -> pd_complex2 [label=""]; pd_complex2 -> pd0 [label=""];

// Place labels on the path pd0 -> pd_complex [xlabel=" Oxidative\n Addition", fontcolor="#202124"]; pd_complex -> pd_complex2 [xlabel=" Transmetalation", fontcolor="#202124"]; pd_complex2 -> pd0 [xlabel=" Reductive\n Elimination", fontcolor="#202124"]; } Caption: The Suzuki-Miyaura catalytic cycle.

3.2. Causality Behind Experimental Choices

-

Choice of Boron Species: To combat protodeboronation, it is often advantageous to use fluorinated arylboronate esters (e.g., pinacol, MIDA) or potassium aryltrifluoroborate salts (ArBF₃K).[14][15] Trifluoroborates are highly stable crystalline solids that slowly hydrolyze in situ under the reaction conditions to generate the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[14][16]

-

Base Selection: The choice of base is critical. Strong aqueous bases (e.g., NaOH, K₂CO₃) can accelerate protodeboronation. Milder bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often preferred.[17] CsF is particularly effective with highly fluorinated arylboronic esters.[17]

-

Solvent and Temperature: Biphasic solvent systems (e.g., toluene/water) or polar aprotic solvents (e.g., THF, dioxane) are common. The electron-deficient nature of the fluorinated arylboronic acid can sometimes slow the transmetalation step, potentially requiring higher temperatures or more active catalyst systems.

Protocol: Suzuki-Miyaura Coupling of a Fluorinated Arylboronate Ester

This protocol provides a representative methodology for coupling a fluorinated arylboronate ester with an aryl bromide, emphasizing techniques to mitigate common failure modes.

Objective: Synthesize 4-fluoro-4'-methoxybiphenyl.

Reagents:

-

4-Fluorophenylboronic acid pinacol ester

-

4-Bromoanisole

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium Phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-fluorophenylboronic acid pinacol ester (1.1 eq), 4-bromoanisole (1.0 eq), and K₃PO₄ (3.0 eq).

-

Rationale: Using a slight excess of the boronate ester ensures complete consumption of the aryl bromide. Anhydrous K₃PO₄ is chosen as a moderately strong, non-nucleophilic base to minimize protodeboronation.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ (2 mol%).

-

Solvent Addition & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous dioxane and water (4:1 v/v) via syringe. The total solvent volume should be sufficient to create a ~0.2 M solution with respect to the limiting reagent. Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

-

Rationale: Rigorous exclusion of oxygen is critical as O₂ can oxidize the Pd(0) catalyst, rendering it inactive. The small amount of water is necessary to facilitate the dissolution of the base and the formation of the boronate "ate" complex required for transmetalation.

-

-

Reaction: Heat the reaction mixture to 90-100 °C under a positive pressure of inert gas. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Future Outlook

The discovery and development of synthetic routes to fluorinated arylboronic acids represent a landmark achievement in organic chemistry. From overcoming initial stability issues to the advent of elegant catalytic C–H and C–F borylation methods, the field has matured rapidly. These reagents are now central to the construction of fluorine-containing pharmaceuticals, agrochemicals, and advanced materials.[1][18] Future research will likely focus on developing even more efficient and selective catalytic systems, expanding the scope of late-stage fluorination for complex molecules, and uncovering novel applications for this uniquely powerful class of chemical building blocks.

References

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289. [Link]

-

Budiman, Y. P., Westcott, S., Radius, U., & Marder, T. B. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Advanced Synthesis & Catalysis, 363(9). [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Tredwell, M., & Gouverneur, V. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters, 17(22), 5776–5779. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. ResearchGate. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. Semantic Scholar. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. PubMed. [Link]

-

Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5581-5584. [Link]

-

Zhang, Z., & Tang, W. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au, 1(12), 2125–2138. [Link]

-

Chambers, R. D. (2004). Organofluorine chemistry. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 362(1819), 1087-1101. [Link]

-

Budiman, Y. P., Westcott, S., Radius, U., & Marder, T. B. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. [Link]

-

Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Boronic Acids in Modern Drug Discovery. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Al-Faiyz, Y. S. S. A., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

-

Budiman, Y. P., et al. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. [Link]

-

Leśnik, U. M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. [Link]

-

Furuya, T., Kaiser, H. M., & Ritter, T. (2008). Palladium-Mediated Fluorination of Arylboronic Acids. DASH (Harvard). [Link]

-

Oreate AI Blog. (2025). Research Progress and Applications of Aryl Fluorination Reactions. [Link]

-

Asare, E. O., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]